(4,5-Difluoro-2-i-propyloxyphenyl)Zinc bromide
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Overview
Description
(4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide, 0.50 M in THF: is an organozinc compound commonly used in organic synthesis. It is a solution of the compound in tetrahydrofuran (THF), a solvent that stabilizes the organozinc reagent. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a catalyst. The reaction is carried out in THF to ensure the solubility and stability of the organozinc compound. The general reaction scheme is as follows:
Ar-Br+Zn→Ar-Zn-Br
Industrial Production Methods: On an industrial scale, the production of (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide can undergo substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides, to form new carbon-carbon bonds.
Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.
Temperature: Reactions are typically carried out at room temperature to moderate temperatures (20-60°C).
Major Products: The major products of these reactions are typically biaryl compounds or other substituted aromatic compounds, depending on the electrophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those involving aromatic scaffolds.
Bioconjugation: It is used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agricultural Chemicals: It is used in the synthesis of agrochemicals, such as herbicides and pesticides.
Electronics: It is employed in the production of organic electronic materials, including organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The compound interacts with electrophiles to form new carbon-carbon bonds, facilitated by the presence of a palladium catalyst. The molecular targets and pathways involved include the activation of the aryl-zinc bond and the subsequent formation of the desired product through a series of catalytic cycles.
Comparison with Similar Compounds
- (3,4-difluoro-5-iso-propyloxyphenyl)zinc bromide
- (4,5-difluoro-2-methoxyphenyl)zinc bromide
- (4,5-difluoro-2-ethoxyphenyl)zinc bromide
Comparison:
- Reactivity: (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide exhibits unique reactivity due to the presence of the iso-propyloxy group, which can influence the electronic properties of the compound.
- Stability: The compound is relatively stable in THF, making it suitable for various synthetic applications.
- Applications: While similar compounds can be used in cross-coupling reactions, (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide is particularly favored for its efficiency and selectivity in forming biaryl compounds.
This comprehensive overview highlights the significance of (4,5-difluoro-2-iso-propyloxyphenyl)zinc bromide in various fields of research and industry. Its unique properties and versatile applications make it a valuable tool in modern synthetic chemistry.
Properties
Molecular Formula |
C9H9BrF2OZn |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
bromozinc(1+);1,2-difluoro-4-propan-2-yloxybenzene-5-ide |
InChI |
InChI=1S/C9H9F2O.BrH.Zn/c1-6(2)12-7-3-4-8(10)9(11)5-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
SLZFDYRBTXGXRE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=CC(=C(C=[C-]1)F)F.[Zn+]Br |
Origin of Product |
United States |
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